1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide
Description
This compound features a hybrid structure combining a tetrahydroisoquinoline core, a thiophene-2-carbonyl substituent, and a pyrazole-4-sulfonamide group. The tetrahydroisoquinoline moiety is known for its bioactivity in neurological and antimicrobial contexts, while the sulfonamide group enhances solubility and binding affinity. The thiophene-carbonyl linkage may contribute to electron-deficient properties, influencing reactivity or target interactions.
Properties
IUPAC Name |
1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]pyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-21-12-16(10-19-21)27(24,25)20-15-5-4-13-6-7-22(11-14(13)9-15)18(23)17-3-2-8-26-17/h2-5,8-10,12,20H,6-7,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLAIECICZMAPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide typically involves multiple steps:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation, where a phenethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Thiophene-2-carbonyl Group: This step involves acylation of the tetrahydroisoquinoline core using thiophene-2-carbonyl chloride in the presence of a base such as triethylamine.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclization of a hydrazine derivative with a 1,3-dicarbonyl compound.
Sulfonamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the pyrazole moiety. The following table summarizes some key findings regarding the effectiveness of this compound against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-methyl-N-(...) | MCF-7 | 1.1 | Thymidylate synthase inhibition |
| 1-methyl-N-(...) | HCT116 | 2.6 | Thymidylate synthase inhibition |
| 1-methyl-N-(...) | HepG2 | 1.4 | Thymidylate synthase inhibition |
| Triazole Derivative 16 | A549 | 7.72 | Induces apoptosis and inhibits migration |
| Triazole Derivative 16 | PC-3 | 16.08 | Induces apoptosis and inhibits migration |
These compounds demonstrate superior activity compared to standard chemotherapeutics such as doxorubicin and 5-fluorouracil, indicating their potential as effective anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Studies have shown that derivatives similar to it exhibit significant inhibitory effects against common pathogens, including:
- Escherichia coli
- Staphylococcus aureus
The mechanism of action often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Mechanistic Insights
The mechanisms underlying the anticancer effects of pyrazole-containing compounds typically include:
Induction of Apoptosis : Many derivatives increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and cytochrome c release.
Cell Cycle Arrest : Certain compounds can halt the cell cycle at specific phases (e.g., G1 phase), thereby inhibiting cellular proliferation.
Inhibition of Migration : Pyrazole derivatives significantly reduce the migration of cancer cells, which is crucial for preventing metastasis .
Case Studies and Research Findings
A notable study synthesized various pyrazole derivatives and evaluated their biological activities. One specific derivative showed an IC50 value of 0.43 µM against HCT116 cells, indicating strong cytotoxicity while sparing normal cells. This selective nature towards cancerous tissues highlights the therapeutic potential of these compounds .
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The thiophene and pyrazole rings may enhance binding affinity and specificity through additional interactions with the target protein.
Comparison with Similar Compounds
Research Findings and Implications
- Antibacterial Potential: highlights the efficacy of pyrazole sulfonamides against bacterial strains, suggesting the target compound may share similar mechanisms, such as enzyme inhibition .
- Synthetic Optimization : The one-pot synthesis in demonstrates efficient methodologies for complex heterocycles, which could be adapted to improve the target compound’s synthetic route .
- Electronic Effects: The electron-withdrawing groups in (nitro, cyano) contrast with the target’s thiophene-carbonyl, indicating divergent reactivity profiles that may influence target selectivity .
Biological Activity
1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-pyrazole-4-sulfonamide is a compound of interest due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: C18H17N5O2S, with a molecular weight of 367.43 g/mol. Its structure features a pyrazole ring and a thiophene moiety that may contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit various enzymes involved in cellular processes, such as aromatase and cyclooxygenase.
- Cell Cycle Arrest : Research indicates that compounds with similar structures can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Antioxidant Properties : Compounds containing thiophene rings often exhibit antioxidant activity, which may protect cells from oxidative stress.
Biological Activity Overview
1. Cytotoxic Effects on Cancer Cells
A study investigating the cytotoxic effects of related pyrazole derivatives found that these compounds significantly reduced cell viability in MCF-7 breast cancer cells. The IC50 value for the most potent derivative was reported at approximately 6 μM, indicating substantial efficacy against tumor cells while sparing normal cells .
2. Anti-inflammatory Activity
In vitro studies demonstrated that the compound effectively inhibited the production of inflammatory cytokines in macrophage cell lines. At a concentration of 10 µg/mL, it showed a reduction in TNF-α levels by 72% compared to control treatments . This suggests potential therapeutic applications in inflammatory diseases.
3. Antimicrobial Properties
Research has indicated that compounds similar to this sulfonamide exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was assessed using standard disk diffusion methods, showing zones of inhibition comparable to established antibiotics .
Q & A
Basic: What are the optimized synthetic routes for this compound?
The synthesis involves multi-step organic reactions, typically starting with the formation of the tetrahydroisoquinoline core. Key steps include:
- Thiophene-2-carbonyl introduction : Acylation of the tetrahydroisoquinoline nitrogen using thiophene-2-carbonyl chloride under basic conditions (e.g., triethylamine in anhydrous DMF) .
- Pyrazole sulfonamide coupling : Reaction of 1-methyl-1H-pyrazole-4-sulfonamide with the acylated tetrahydroisoquinoline intermediate via nucleophilic substitution. Optimized yields (>70%) require precise temperature control (0–5°C) and inert atmospheres .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures ensures ≥95% purity .
Basic: How is structural confirmation performed?
- NMR spectroscopy : H and C NMR verify regiochemistry of the thiophene-2-carbonyl and pyrazole sulfonamide groups. Key signals include aromatic protons (δ 7.2–8.1 ppm) and sulfonamide S=O stretches (1350–1200 cm) .
- Mass spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H] at m/z 483.12) .
- X-ray crystallography : Resolves conformational stability of the tetrahydroisoquinoline ring and intermolecular interactions (e.g., hydrogen bonding with sulfonamide) .
Basic: What computational models predict its reactivity and binding modes?
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) of the thiophene and pyrazole moieties to predict nucleophilic/electrophilic sites .
- Molecular docking : Simulates interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. The sulfonamide group often shows strong hydrogen bonding with active-site residues .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
- Core modifications : Synthesize analogs with substituted thiophenes (e.g., 3-fluorothiophene) or pyrazole variants (e.g., 3,5-dimethylpyrazole) to assess impact on bioactivity .
- Functional group swaps : Replace the sulfonamide with carboxamide or urea groups to evaluate binding affinity changes. Use SPR (surface plasmon resonance) for kinetic analysis .
- In vitro assays : Test derivatives against target proteins (e.g., NOS isoforms) with IC determination via fluorometric or radiometric methods .
Advanced: How to resolve contradictions in reported biological activity data?
- Assay standardization : Replicate studies under consistent conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in IC values for enzyme inhibition may arise from differing ATP concentrations .
- Orthogonal validation : Confirm activity using complementary techniques (e.g., Western blotting alongside enzymatic assays) .
- Meta-analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous reproducibility checks (e.g., Journal of Medicinal Chemistry) .
Advanced: What strategies improve solubility for in vivo studies?
- Salt formation : Convert the free base to a hydrochloride salt via treatment with HCl in methanol, enhancing aqueous solubility by >50% .
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations for intravenous administration .
- Prodrug design : Introduce phosphate or ester groups at the sulfonamide nitrogen, which hydrolyze in vivo to release the active compound .
Advanced: How to optimize in vivo pharmacokinetic (PK) profiles?
- Metabolic stability : Incubate with liver microsomes to identify vulnerable sites (e.g., CYP450-mediated oxidation of the tetrahydroisoquinoline ring). Block degradation with deuterium incorporation .
- Tissue distribution : Radiolabel the compound with C and track accumulation in target organs (e.g., brain or liver) using autoradiography .
- Half-life extension : Conjugate with polyethylene glycol (PEG) or albumin-binding motifs to reduce renal clearance .
Advanced: What are the challenges in crystallizing this compound?
- Polymorphism : Screen crystallization solvents (e.g., acetonitrile vs. ethyl acetate) to isolate the most stable polymorph. Use differential scanning calorimetry (DSC) to confirm phase purity .
- Hydrate formation : Control humidity (<30% RH) during crystallization to avoid water inclusion, which alters unit cell parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
